molecular formula C11H17NO3S2 B2419038 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide CAS No. 1704667-12-8

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide

Cat. No.: B2419038
CAS No.: 1704667-12-8
M. Wt: 275.38
InChI Key: BARVZSAPMWAVCZ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide (CAS 1704667-12-8) is a chemical compound with the molecular formula C11H17NO3S2 and a molecular weight of 275.39 g/mol . This compound features a cyclopropanesulfonamide group linked to a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl chain, a structure that may be of significant interest in medicinal chemistry and drug discovery. Compounds containing sulfonamide moieties are extensively investigated for their potential biological activities. For instance, related sulfonamide derivatives have been studied as bromodomain inhibitors in patent literature, suggesting potential applications in epigenetic research and the development of therapies for conditions such as cancer . Furthermore, other structurally distinct sulfonamide compounds have demonstrated potent in vitro antitumor mechanisms, including the ability to cause G2/M cell cycle arrest and inhibit tubulin polymerization . Researchers can acquire this compound in various quantities to suit their experimental needs. It is available from multiple suppliers, with options ranging from 1mg to 25mg, and purity is guaranteed at 90% or higher . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S2/c1-8-3-6-11(16-8)10(15-2)7-12-17(13,14)9-4-5-9/h3,6,9-10,12H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARVZSAPMWAVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide typically involves nucleophilic and amidation reactions. The starting materials include 2-methoxy-5-methylthiophene and cyclopropanesulfonyl chloride. The reaction proceeds under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonamide group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, sulfonamide group, and thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C11_{11}H17_{17}N1_{1}O3_{3}S2_{2}. Its structure includes a cyclopropane ring, a sulfonamide group, and a thiophene moiety, which contribute to its reactivity and interactions with biological targets.

Structural Features

FeatureDescription
Cyclopropane RingContributes to rigidity and unique steric properties
Sulfonamide GroupEnhances solubility and potential for enzyme inhibition
Thiophene MoietyImparts electronic properties useful in biological interactions

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The following steps outline the general synthetic route:

  • Starting Materials : 2-methoxy-5-methylthiophene and cyclopropanesulfonyl chloride.
  • Reaction Conditions : Conducted under basic conditions using triethylamine to facilitate nucleophilic attack.
  • Purification : The product is purified through recrystallization or chromatography.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity. The presence of methoxy and methyl groups on the thiophene ring enhances its binding affinity, potentially leading to various therapeutic applications.

Research Findings

  • Enzyme Inhibition : Early research indicates that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, suggesting its potential in treating inflammatory diseases.
  • Receptor Interaction : Molecular docking studies have shown promising interactions with various biological receptors, indicating its role as a potential ligand for therapeutic targets.
  • Case Studies :
    • A study demonstrated that derivatives of thiophene compounds exhibited significant anti-inflammatory activity in animal models, supporting further investigation into this compound's therapeutic potential.
    • Another research project focused on the compound's ability to modulate protein interactions, which could be crucial for developing new drug candidates.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Acetyl-5-methylthiopheneThiophene core without cyclopropane or sulfonamideLacks the unique cyclopropane structure
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamideContains a borate groupDifferent functional group impacts biological activity

Q & A

Q. What in vitro-in vivo translation challenges arise, and how are they addressed?

  • ADME Profiling : Perform hepatic microsome assays (human/rat) to predict clearance rates. Use Caco-2 monolayers for permeability (Papp > 1 × 106^{-6} cm/s) .

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